

Sulfo-Cy7 Carboxylic Acid: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Sulfo-Cy7 carboxylic acid	
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This technical guide provides an in-depth overview of **Sulfo-Cy7 carboxylic acid**, a near-infrared (NIR) fluorescent dye, for researchers, scientists, and drug development professionals. The document details its spectral properties, experimental protocols for its use, and workflows for its application in bioconjugation and in-vivo imaging.

Core Properties of Sulfo-Cy7 Carboxylic Acid

Sulfo-Cy7 carboxylic acid is a water-soluble, near-infrared fluorescent dye recognized for its high molar extinction coefficient and improved quantum yield.[1][2] Its hydrophilic nature, due to the presence of sulfo groups, makes it particularly suitable for biological applications in aqueous environments.[2][3] The carboxylic acid functional group allows for the covalent labeling of biomolecules, such as proteins and antibodies, through amide bond formation.[3]

Spectral Characteristics

The key spectral properties of **Sulfo-Cy7 carboxylic acid** are summarized in the table below. These characteristics make it an ideal candidate for deep-tissue imaging and other applications where minimizing background autofluorescence is critical.[4]



Property	Value	Reference
Excitation Maximum (λ_abs_)	~750 nm	[2][4]
Emission Maximum (λ_em_)	~773 nm	[2][4]
Molar Extinction Coefficient (ϵ)	~240,600 cm ⁻¹ M ⁻¹	[2]
Fluorescence Quantum Yield (Φ)	~0.24	[2]
Stokes Shift	~23 nm	[4]
Recommended Storage	-20°C in the dark	[2][5]
Solubility	Good in water, DMF, and DMSO	[2][5]

Experimental Protocols Measurement of Absorbance and Emission Spectra

A precise determination of the absorbance and emission spectra is crucial for the effective use of **Sulfo-Cy7 carboxylic acid**. The following is a generalized protocol for these measurements.

Materials:

- Sulfo-Cy7 carboxylic acid
- Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), deionized water, or ethanol)
- UV-Vis spectrophotometer
- Fluorometer
- · Quartz cuvettes

Protocol:



- Stock Solution Preparation: Prepare a concentrated stock solution of Sulfo-Cy7 carboxylic acid in a suitable solvent such as DMSO.
- Working Solution Preparation: Dilute the stock solution in the desired aqueous buffer (e.g., PBS pH 7.4) to a concentration suitable for absorbance and fluorescence measurements.
 The final concentration should result in an absorbance maximum between 0.05 and 0.1 AU for accurate fluorescence measurements.
- Absorbance Spectrum Measurement:
 - Use a UV-Vis spectrophotometer.
 - Blank the instrument with the same solvent used for the working solution.
 - Measure the absorbance of the Sulfo-Cy7 carboxylic acid working solution from approximately 600 nm to 850 nm.
 - \circ Identify the wavelength of maximum absorbance (λ abs).
- Emission Spectrum Measurement:
 - Use a fluorometer.
 - Set the excitation wavelength to the determined absorbance maximum (~750 nm).
 - Scan the emission spectrum from approximately 760 nm to 850 nm.
 - \circ Identify the wavelength of maximum emission (λ em).

Bioconjugation of Sulfo-Cy7 Carboxylic Acid to a Protein

The carboxylic acid group of Sulfo-Cy7 can be conjugated to primary amines (e.g., lysine residues) on proteins using a carbodiimide crosslinker such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).[6][7][8]

Materials:



• Sulfo-Cy7 carboxylic acid

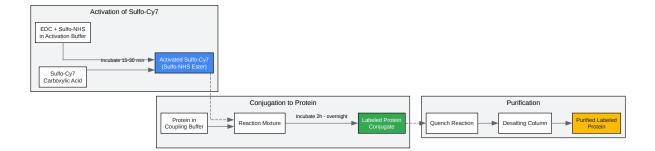
- Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
- Coupling Buffer (e.g., PBS, pH 7.2-8.0)
- Quenching solution (e.g., hydroxylamine or Tris buffer)
- Desalting column for purification

Protocol:

- Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.
- Activation of Sulfo-Cy7 Carboxylic Acid:
 - Dissolve Sulfo-Cy7 carboxylic acid in DMSO to prepare a stock solution.
 - In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer immediately before
 use.
 - Add the EDC/Sulfo-NHS solution to the Sulfo-Cy7 carboxylic acid solution. A molar excess of EDC and Sulfo-NHS over the dye is recommended.
 - Incubate for 15-30 minutes at room temperature to form the reactive Sulfo-NHS ester.
- Conjugation Reaction:
 - Add the activated Sulfo-Cy7 carboxylic acid to the protein solution. The molar ratio of dye to protein should be optimized for the specific application.
 - Adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer.



- Incubate for 2 hours to overnight at room temperature with gentle stirring.
- Quenching: Add the quenching solution to stop the reaction.
- Purification: Remove unconjugated dye and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).



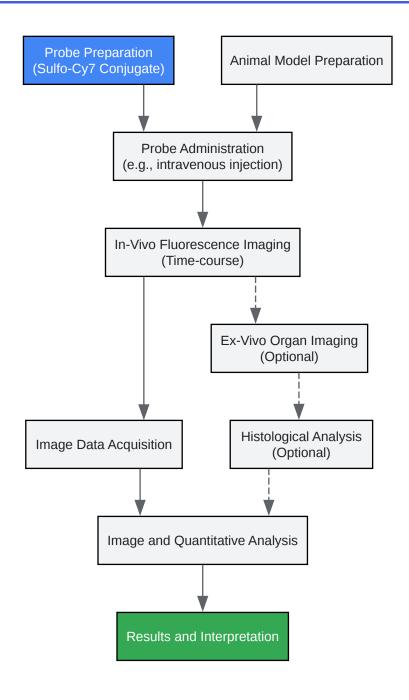
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Caption: Workflow for the bioconjugation of **Sulfo-Cy7 carboxylic acid** to a protein.

In-Vivo Fluorescence Imaging Workflow

Sulfo-Cy7 carboxylic acid and its bioconjugates are valuable tools for in-vivo fluorescence imaging due to their emission in the near-infrared window, which allows for deep tissue penetration and low background signal.[4] A typical workflow for an in-vivo imaging study is outlined below.





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Caption: Generalized workflow for in-vivo fluorescence imaging using a Sulfo-Cy7 labeled probe.

This in-depth guide provides a solid foundation for the utilization of **Sulfo-Cy7 carboxylic acid** in various research and development applications. For specific applications, further optimization of the provided protocols may be necessary.



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sulfo-Cyanine7 carboxylic acid | AxisPharm [axispharm.com]
- 4. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
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